molecular formula C19H19ClN2O2 B2435736 2-(2-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 1210264-99-5

2-(2-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2435736
CAS No.: 1210264-99-5
M. Wt: 342.82
InChI Key: IJXAFPRYPFXKQP-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a methyl-substituted phenyl ring, and an oxopyrrolidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

2-(2-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Researchers are investigating its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: The compound may have applications in the development of new materials and chemical products.

Preparation Methods

The synthesis of 2-(2-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.

    Formation of the oxopyrrolidine intermediate: This step involves the synthesis of the oxopyrrolidine ring, which can be achieved through various methods such as cyclization reactions.

    Coupling of intermediates: The final step involves coupling the chlorophenyl and oxopyrrolidine intermediates with the methyl-substituted phenyl ring to form the target compound.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

2-(2-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

2-(2-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can be compared with other similar compounds, such as:

    2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide: This compound lacks the oxopyrrolidine moiety, making it less complex and potentially less versatile in its applications.

    2-(2-chlorophenyl)-N-(3-methylphenyl)acetamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-13-11-15(8-9-17(13)22-10-4-7-19(22)24)21-18(23)12-14-5-2-3-6-16(14)20/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXAFPRYPFXKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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